molecular formula C37H62N10O12 B12327264 H-His-pro-phe-his-leu-D-leu-val-tyr-OH

H-His-pro-phe-his-leu-D-leu-val-tyr-OH

Cat. No.: B12327264
M. Wt: 838.9 g/mol
InChI Key: IEYVLEBHKMUSNL-WXZJYPCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-His-pro-phe-his-leu-D-leu-val-tyr-OH involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product is typically lyophilized and stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine .

Scientific Research Applications

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

H-His-pro-phe-his-leu-D-leu-val-tyr-OH: is unique due to its specific sequence and D-leucine residue, which enhances its stability and inhibitory potency. Similar compounds include:

Properties

Molecular Formula

C37H62N10O12

Molecular Weight

838.9 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(2S)-2-amino-3-methylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-3-phenylpropanoic acid;(2S)-pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H11NO2.2C6H9N3O2.C6H13NO2.C5H9NO2.C5H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7;2*7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9;7-5(8)4-2-1-3-6-4;1-3(2)4(6)5(7)8/h1-5,8H,6,10H2,(H,11,12);2*2-3,5H,1,7H2,(H,8,9)(H,10,11);4-5H,3,7H2,1-2H3,(H,8,9);4,6H,1-3H2,(H,7,8);3-4H,6H2,1-2H3,(H,7,8)/t8-;3*5-;2*4-/m000000/s1

InChI Key

IEYVLEBHKMUSNL-WXZJYPCGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.CC(C)[C@@H](C(=O)O)N.C1C[C@H](NC1)C(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N.C1=C(NC=N1)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N.C1CC(NC1)C(=O)O.C1=CC=C(C=C1)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)CC(C(=O)O)N

Origin of Product

United States

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